molecular formula C12H13NO5 B5596890 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid

3-{[4-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid

Cat. No.: B5596890
M. Wt: 251.23 g/mol
InChI Key: XPJSXJQOVWDMHR-UHFFFAOYSA-N
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Description

3-{[4-(Methoxycarbonyl)phenyl]carbamoyl}propanoic acid is an organic compound with a complex structure that includes a methoxycarbonyl group attached to a phenyl ring, which is further linked to a carbamoyl group and a propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid typically involves multi-step organic reactions. One common method includes the esterification of 4-aminobenzoic acid with methanol to form methyl 4-aminobenzoate. This intermediate is then reacted with acryloyl chloride to introduce the propanoic acid moiety, followed by hydrolysis to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 3-{[4-(Methoxycarbonyl)phenyl]carbamoyl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

3-{[4-(Methoxycarbonyl)phenyl]carbamoyl}propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Methoxycarbonylphenylboronic acid
  • 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid
  • 4-(Methoxycarbonyl)benzeneboronic acid

Comparison: Compared to these similar compounds, 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid is unique due to its specific structural features, such as the presence of both a carbamoyl group and a propanoic acid chain

Properties

IUPAC Name

4-(4-methoxycarbonylanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-18-12(17)8-2-4-9(5-3-8)13-10(14)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJSXJQOVWDMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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